molecular formula C7H6F3NO2 B11804711 2-(2-(Trifluoromethyl)furan-3-yl)acetamide

2-(2-(Trifluoromethyl)furan-3-yl)acetamide

Cat. No.: B11804711
M. Wt: 193.12 g/mol
InChI Key: VBOVKBKHZIDVSC-UHFFFAOYSA-N
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Description

2-(2-(Trifluoromethyl)furan-3-yl)acetamide is a chemical compound that features a trifluoromethyl group attached to a furan ring, which is further connected to an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the palladium-catalyzed reaction of 5-aryl-2-(trifluoromethyl)furan-3-carbonyl chloride with phenylacetylene, which serves as a precursor for further synthesis . Another approach involves the reaction of tetrahydrofuran with cobalt (III) fluoride or potassium tetrafluorocobaltate (III), followed by treatment with alkali .

Industrial Production Methods

Industrial production methods for 2-(2-(Trifluoromethyl)furan-3-yl)acetamide are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to the production of this compound.

Chemical Reactions Analysis

Types of Reactions

2-(2-(Trifluoromethyl)furan-3-yl)acetamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to modify the functional groups attached to the furan ring.

    Substitution: The trifluoromethyl group and other substituents on the furan ring can undergo substitution reactions with suitable reagents.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce new substituents to the furan ring .

Mechanism of Action

The mechanism of action of 2-(2-(Trifluoromethyl)furan-3-yl)acetamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological targets. The furan ring can participate in various biochemical reactions, contributing to the compound’s overall activity .

Comparison with Similar Compounds

Similar Compounds

    2-(Trifluoromethyl)furan: A simpler compound with similar structural features but lacking the acetamide group.

    3-(Trifluoromethyl)furan-2-carboxamide: Another related compound with a carboxamide group instead of an acetamide group.

    2-(Trifluoromethyl)benzofuran: A benzofuran derivative with a trifluoromethyl group.

Uniqueness

2-(2-(Trifluoromethyl)furan-3-yl)acetamide is unique due to the presence of both the trifluoromethyl group and the acetamide group, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C7H6F3NO2

Molecular Weight

193.12 g/mol

IUPAC Name

2-[2-(trifluoromethyl)furan-3-yl]acetamide

InChI

InChI=1S/C7H6F3NO2/c8-7(9,10)6-4(1-2-13-6)3-5(11)12/h1-2H,3H2,(H2,11,12)

InChI Key

VBOVKBKHZIDVSC-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1CC(=O)N)C(F)(F)F

Origin of Product

United States

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